

Mass spectrometry of 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

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Compound of Interest

Compound Name:	3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
Cat. No.:	B1404316

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An In-Depth Technical Guide to the Mass Spectrometric Analysis of **3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole**

Introduction

In the landscape of modern drug discovery, 7-azaindole derivatives have garnered significant attention as privileged scaffolds. Their structural resemblance to purines allows them to effectively mimic the hinge-binding region of ATP, making them potent candidates for kinase inhibitors, which are crucial in oncology and inflammation research[1]. The specific compound, **3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole**, represents a key intermediate in the synthesis of more complex, biologically active molecules. The iodo-substituent at the 3-position provides a versatile handle for synthetic elaboration via cross-coupling reactions, while the phenylsulfonyl group serves as a robust protecting group for the azaindole nitrogen.

Accurate and comprehensive characterization of such molecules is paramount to ensuring the integrity of subsequent research and development. Mass spectrometry (MS) stands as an indispensable analytical tool, providing not only confirmation of molecular weight but also profound insights into molecular structure through controlled fragmentation. This guide offers a detailed exploration of the mass spectrometric behavior of **3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole**, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, predict and analyze fragmentation pathways, and provide validated protocols for its characterization.

Physicochemical Profile and Structural Features

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis. The key characteristics of **3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ IN ₂ O ₂ S	[2]
Average Molecular Weight	398.22 g/mol	[2]
Monoisotopic Mass	397.9586 g/mol	Calculated
Canonical SMILES	CC1=C(I)N(C2=C(N=C1)C=C C=C2)S(=O) (=O)C3=CC=CC=C3	N/A
Chemical Structure		N/A

The structure contains several key features that dictate its mass spectrometric behavior:

- The 7-Azaindole Core: A basic heterocyclic system, readily protonated in positive ion mode.
- The N-Sulfonyl Bond: The bond between the azaindole nitrogen and the sulfur atom is one of the most labile points in the structure, making it a primary site for fragmentation.
- The Phenylsulfonyl Group: This group can undergo characteristic fragmentation, including the neutral loss of sulfur dioxide (SO₂).
- The Carbon-Iodine Bond: A relatively weak bond that can cleave to release an iodine radical.

Ionization Source Selection: The Rationale

The choice of ionization technique is critical for successfully analyzing a molecule of this nature. The goal is to generate gas-phase ions from the sample with high efficiency and minimal unintended degradation.

Why Electrospray Ionization (ESI) is the Preferred Method

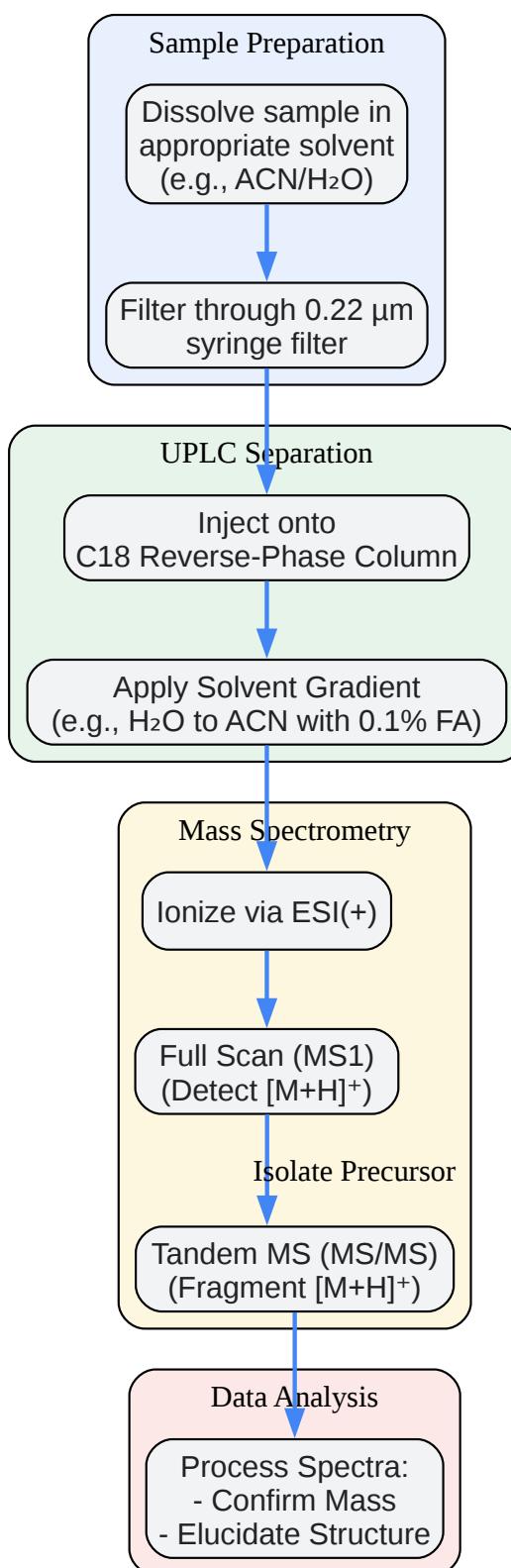
For a compound like **3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole**, which is a non-volatile solid at room temperature, Electrospray Ionization (ESI) is the superior choice.[3][4][5]

- Expertise-Driven Causality: ESI is a "soft" ionization technique that imparts minimal internal energy to the analyte during the ionization process. This is crucial for preserving the intact molecule as a protonated species, $[M+H]^+$, allowing for unambiguous determination of the molecular weight. Hard ionization techniques like Electron Ionization (EI) would likely cause such extensive fragmentation that the molecular ion would be weak or entirely absent, complicating interpretation.[6] The presence of the basic nitrogen atom in the pyridine ring of the azaindole core makes it an excellent proton acceptor, leading to highly efficient ion generation in positive-mode ESI.

Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)

APCI is another viable option, particularly for molecules of moderate polarity that are less amenable to ESI.[3][5] It involves a corona discharge to ionize a solvent spray, which then transfers a proton to the analyte. While generally effective, ESI is often preferred for its gentler nature and lower potential for thermal degradation of sensitive compounds.

The workflow for analysis is logically structured, beginning with sample preparation and proceeding through chromatographic separation and mass spectrometric detection.

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Caption: Standard UPLC-MS/MS workflow for the analysis of **3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole**.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

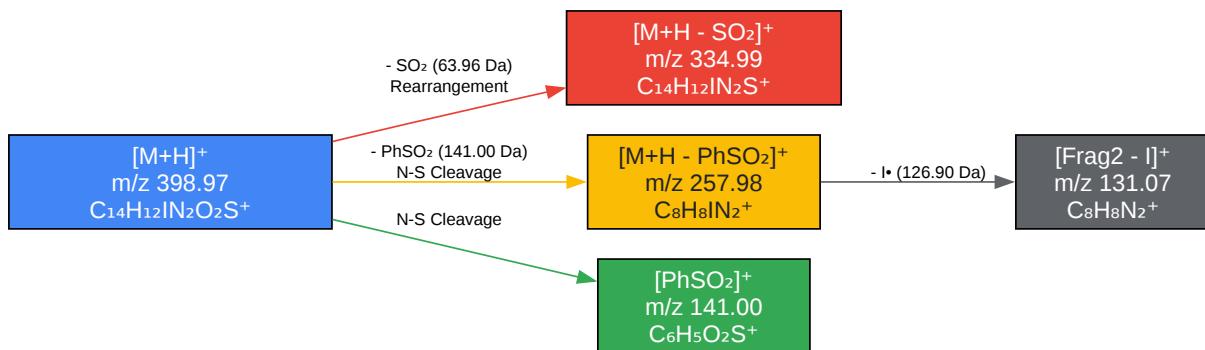
High-resolution mass spectrometry, typically performed on Orbitrap or Q-TOF instruments, is essential for confirming the elemental composition of the parent ion and its fragments. By measuring the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm error), one can derive a unique elemental formula, providing a high degree of confidence in the compound's identity.

For **3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole**, the expected protonated molecule $[C_{14}H_{11}IN_2O_2S + H]^+$ would have a theoretical exact m/z of 398.9659. An experimental measurement within a narrow mass tolerance window (e.g., 398.9659 ± 0.0020) validates the assigned formula.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation. In this technique, the protonated parent ion ($[M+H]^+$, m/z 398.97) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

Based on established chemical principles and the known behavior of related structures, the following primary fragmentation pathways are predicted.^{[7][8][9][10]}



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Caption: Predicted major fragmentation pathways for protonated **3-iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole**.

Analysis of Key Fragmentation Pathways

- **N-S Bond Cleavage (m/z 257.98 and m/z 141.00):** The most probable initial fragmentation event is the cleavage of the relatively weak bond between the azaindole nitrogen and the sulfonyl group. This heterolytic cleavage results in two primary fragments:
 - The protonated 3-iodo-2-methyl-7-azaindole core at m/z 257.98. This is often the base peak in the MS/MS spectrum due to the stability of the aromatic heterocyclic ion.
 - The phenylsulfonyl cation at m/z 141.00.
- **Loss of Iodine (from m/z 257.98 to m/z 131.07):** The fragment ion at m/z 257.98 can undergo further fragmentation by losing a neutral iodine radical ($I\bullet$), resulting in a fragment ion at m/z 131.07. This corresponds to the protonated 2-methyl-7-azaindole cation.
- **Neutral Loss of SO_2 (m/z 334.99):** A characteristic fragmentation for aromatic sulfonamides involves an intramolecular rearrangement followed by the elimination of a neutral sulfur dioxide molecule (SO_2 ; 63.96 Da).^[10] This pathway produces a significant fragment ion at m/z 334.99. This rearrangement is a highly diagnostic fragmentation that confirms the presence of the arylsulfonamide moiety.

Summary of Predicted Fragment Ions

Observed m/z (Theoretical)	Proposed Elemental Formula	Description of Loss
398.9659	$C_{14}H_{12}IN_2O_2S^+$	Precursor Ion $[M+H]^+$
334.9939	$C_{14}H_{12}IN_2S^+$	Neutral loss of SO_2 via rearrangement
257.9783	$C_8H_8IN_2^+$	Cleavage of N-S bond (azaindole moiety)
141.0010	$C_6H_5O_2S^+$	Cleavage of N-S bond (phenylsulfonyl moiety)
131.0715	$C_8H_8N_2^+$	Loss of iodine radical ($I\bullet$) from m/z 257.98

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Protocol 1: Sample Preparation

Trustworthiness: This protocol ensures the sample is fully dissolved and free of particulates that could interfere with the UPLC-MS system, ensuring reproducible injections.

- Stock Solution Preparation: Accurately weigh ~1 mg of **3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole** and dissolve it in 10 mL of a 1:1 mixture of acetonitrile (ACN) and deionized water to create a 100 μ g/mL stock solution.
- Working Solution Preparation: Dilute the stock solution with the 1:1 ACN/water mixture to a final concentration of 1 μ g/mL.
- Filtration: Prior to injection, filter the working solution through a 0.22 μ m PTFE syringe filter to remove any particulates.

Protocol 2: UPLC-MS/MS Method

Trustworthiness: This method employs standard reverse-phase chromatography with formic acid as a modifier to ensure good peak shape and efficient protonation for ESI. The parameters are based on established methods for similar small molecules[1].

- UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
- Column: ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm.
- Column Temperature: 40°C.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient:
 - 0.0 min: 5% B
 - 0.5 min: 5% B
 - 4.0 min: 95% B
 - 5.0 min: 95% B
 - 5.1 min: 5% B
 - 6.0 min: 5% B
- Flow Rate: 0.5 mL/min.
- Injection Volume: 2 μ L.
- Mass Spectrometer: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer.
- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V (Optimize for precursor ion).

- Desolvation Temperature: 500°C.
- Desolvation Gas Flow: 1000 L/hr.
- Collision Gas: Argon.
- MS/MS Acquisition: Isolate the precursor ion (m/z 398.97) and apply collision energy (e.g., 20-40 eV, optimize for fragmentation) to monitor for the expected transitions (e.g., 398.97 -> 257.98, 398.97 -> 334.99).

Conclusion

The mass spectrometric analysis of **3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole** is straightforward when a systematic, knowledge-based approach is employed. Electrospray ionization in positive mode is the ideal technique for generating the protonated molecular ion, $[M+H]^+$. High-resolution mass spectrometry provides unequivocal confirmation of its elemental composition. Tandem mass spectrometry reveals a rich and predictable fragmentation pattern dominated by the cleavage of the N-S bond and a characteristic rearrangement involving the neutral loss of SO_2 . These fragmentation pathways provide a definitive structural fingerprint for the molecule. The protocols and insights presented in this guide serve as a comprehensive resource for scientists, enabling confident identification and characterization of this important synthetic intermediate in the drug development pipeline.

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